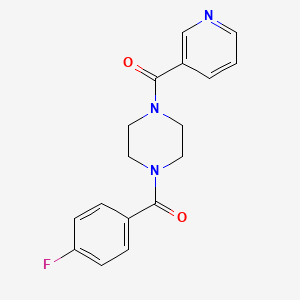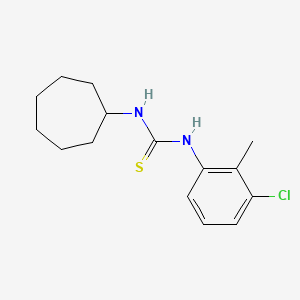
4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide
Overview
Description
4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides and chromenones. This compound is characterized by the presence of a benzamide group attached to a chromenone ring system, which is further substituted with a methyl group. The chromenone ring system is known for its diverse biological activities and is commonly found in natural products and synthetic pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with 6-amino-2-oxo-2H-chromene. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as using environmentally friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted benzamides or chromenones.
Scientific Research Applications
4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and transcription. By binding to these enzymes, the compound disrupts their activity, leading to the inhibition of bacterial growth and proliferation. Additionally, the compound’s anti-inflammatory and anticancer effects are attributed to its ability to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide can be compared with other similar compounds, such as:
4-methylumbelliferone: A coumarin derivative with similar chromenone structure but different biological activities.
N-(4-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide: A compound with a similar benzamide and chromenone structure but with a nitro group substitution, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and its diverse range of biological activities, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
4-methyl-N-(2-oxochromen-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-11-2-4-12(5-3-11)17(20)18-14-7-8-15-13(10-14)6-9-16(19)21-15/h2-10H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQSVHGNPAHQGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-chloropyridin-2-yl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5766663.png)
![3-[(4-fluorobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5766670.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5766671.png)
![1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5766674.png)

![3-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione](/img/structure/B5766707.png)

![N-(2,3-dimethylphenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5766718.png)


![methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5766747.png)
![2-(ethylthio)-1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazole](/img/structure/B5766749.png)
